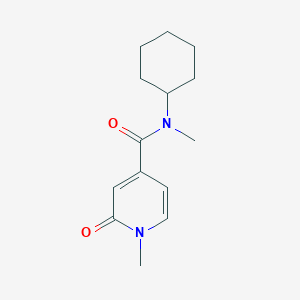![molecular formula C18H23N3O B7510669 2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of synthetic cathinones. It is commonly known as 2-Methyl-MDP and has been used as a recreational drug due to its psychoactive properties. However, it has also been the subject of scientific research due to its potential applications in medicine and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-Methyl-MDP has been the subject of scientific research due to its potential applications in medicine and pharmacology. Specifically, it has been studied for its potential as a treatment for depression, anxiety, and other mental health disorders. It has also been investigated for its potential as a pain reliever and anti-inflammatory agent.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-MDP is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in mood, energy, and motivation, as well as a decrease in pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-MDP are similar to those of other cathinones. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to an increase in mood, energy, and motivation. It also has analgesic and anti-inflammatory effects, which make it a potential treatment for pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-MDP in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, which makes it easier to handle and store. However, one limitation is that it is a psychoactive substance, which means that it must be handled with care and caution. It can also be difficult to obtain due to its status as a controlled substance in many countries.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-MDP. One potential area of research is its potential as a treatment for depression, anxiety, and other mental health disorders. Another area of research is its potential as a pain reliever and anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and its potential side effects. Finally, more research is needed to develop safer and more effective synthetic cathinones for medical use.
Synthesemethoden
The synthesis of 2-Methyl-MDP involves the reaction of 2-methylquinoline with piperazine and propanone. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon or Raney nickel. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Eigenschaften
IUPAC Name |
2-methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)18(22)21-10-8-20(9-11-21)17-12-14(3)19-16-7-5-4-6-15(16)17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKATWLVXWQUYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
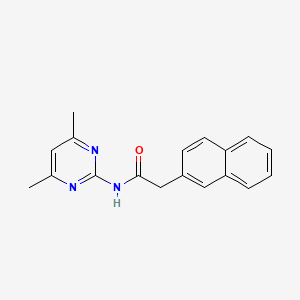
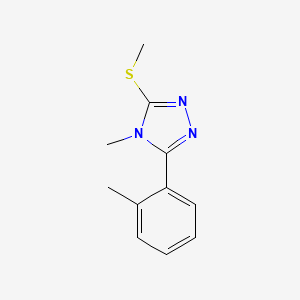
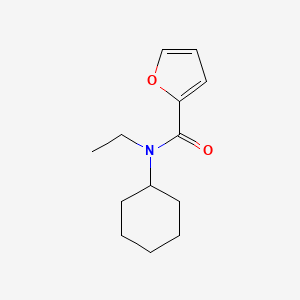
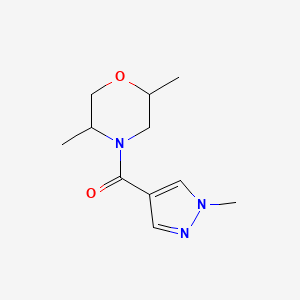
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)

![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
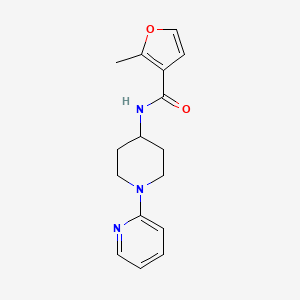
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)
